Bupivacaine hydrochloride monohydrate
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic IUPAC name for bupivacaine hydrochloride monohydrate is 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrate hydrochloride . This name reflects the compound’s structural components: a piperidine ring substituted with a butyl group at the nitrogen atom, a carboxamide linkage to a 2,6-dimethylphenyl group, and the presence of hydrochloric acid and water of crystallization.
The compound is also recognized by numerous synonyms, including:
- This compound
- Sensorcaine
- Marcaine
- 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide monohydrochloride monohydrate
- LAC-43
These synonyms are used interchangeably in pharmaceutical and chemical literature, often reflecting brand names or variations in hydration states.
Molecular Formula and Structural Representation
This compound has the molecular formula C₁₈H₃₁ClN₂O₂ , derived from combining the base compound (C₁₈H₂₈N₂O) with hydrochloric acid (HCl) and one water molecule (H₂O). Its molecular weight is 342.90 g/mol .
The structural features include:
- A piperidine ring with a butyl substituent on the nitrogen atom.
- A carboxamide group linking the piperidine ring to a 2,6-dimethylphenyl aromatic system.
- A hydrochloride salt and monohydrate component, which stabilize the crystalline form.
The SMILES notation for the compound is:
O.Cl.CCCCN1CCCCC1C(=O)NC1=C(C)C=CC=C1C
This notation highlights the connectivity of the butyl-piperidine backbone, the carboxamide linkage, and the positions of the methyl groups on the phenyl ring.
CAS Registry Number and Regulatory Identifiers
The CAS Registry Number for this compound is 73360-54-0 . This identifier is critical for regulatory and safety documentation.
Additional regulatory identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| EC Number | 241-917-8 | |
| UNII | 7TQO7W3VT8 | |
| ChEBI ID | CHEBI:60789 | |
| DrugBank ID | DB00297 | |
| Wikidata ID | Q27888209 |
These identifiers facilitate global standardization in pharmaceutical databases, research publications, and regulatory submissions. The compound is classified under NCI Thesaurus Code C28876 and RXCUI 267396 , further aligning it with oncology and clinical terminologies.
Properties
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH.H2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCIWBPMHXGLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323779 | |
| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride, hydrate (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73360-54-0 | |
| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73360-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupivacaine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073360540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride, hydrate (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Piperidinecarboxamide, - 1-butyl-N-(2,6-dimethylphenyl)-, monohydrochloride, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPIVACAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TQO7W3VT8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Bupivacaine hydrochloride monohydrate, also known as Bupivacaine hydrochloride hydrate, is an amide local anesthetic. It primarily targets voltage-gated sodium channels, blocking the generation and conduction of nerve impulses. This compound also inhibits the NMDA receptor and blocks sodium, L-calcium, and potassium channels.
Mode of Action
Bupivacaine interacts with its targets by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential. This results in a blockade of nerve impulse generation and conduction.
Biochemical Pathways
The primary biochemical pathway affected by Bupivacaine is the nerve impulse transmission pathway. By blocking sodium channels, it inhibits the influx of sodium ions into the neuron, which is critical for the generation of action potentials. This results in the inhibition of nerve impulse generation and conduction, leading to local anesthesia.
Pharmacokinetics
Bupivacaine is metabolized in the liver, forming a metabolite called pipecoloxylidine. Approximately 6% of Bupivacaine is excreted unchanged in the urine. The plasma elimination of Bupivacaine is biphasic, with a mean distribution half-life of 1.2 minutes and an elimination half-life of 37.7 minutes in rats.
Result of Action
The primary result of Bupivacaine’s action is local or regional anesthesia or analgesia for surgery, dental and oral surgery procedures, diagnostic and therapeutic procedures, and for obstetrical procedures. It produces postsurgical analgesia for up to 24 hours following open inguinal hernia repair. It is also used for single-dose infiltration to produce postsurgical local analgesia.
Action Environment
The action of Bupivacaine can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to avoid breathing dust/fume/gas/mist/vapors/spray. Its release to the environment should be avoided.
Biochemical Analysis
Biochemical Properties
Bupivacaine hydrochloride monohydrate plays a crucial role in biochemical reactions by interacting with voltage-gated sodium channels in nerve cells. These channels are essential for the generation and conduction of nerve impulses. By binding to these channels, this compound inhibits the influx of sodium ions, thereby preventing depolarization and the propagation of action potentials. This interaction effectively blocks the transmission of pain signals.
Additionally, this compound has been shown to interact with other biomolecules such as potassium channels and calcium-transporting ATPases. These interactions further contribute to its anesthetic effects by modulating ion fluxes and cellular excitability.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In nerve cells, it blocks the generation and conduction of nerve impulses, leading to a loss of sensation in the targeted area. This compound also affects muscle cells by inhibiting action potentials, which can result in muscle relaxation.
At the cellular level, this compound influences cell signaling pathways by modulating ion channel activity. This modulation can impact gene expression and cellular metabolism, leading to changes in cellular function. For example, the inhibition of sodium channels can alter the expression of genes involved in pain perception and inflammatory responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the intracellular portion of voltage-gated sodium channels. This binding blocks sodium influx into nerve cells, preventing depolarization and the initiation of action potentials. Without depolarization, the conduction of pain signals is inhibited, resulting in local anesthesia.
This compound also interacts with other ion channels, such as potassium and calcium channels, which further contributes to its anesthetic effects. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression related to pain and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy can decrease over time due to degradation.
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function. For instance, prolonged use of this compound can lead to changes in ion channel expression and function, which may affect cellular excitability and pain perception.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound provides effective local anesthesia without significant adverse effects. At higher doses, this compound can cause toxic effects, including cardiac arrhythmias and central nervous system toxicity.
Threshold effects have been observed in animal studies, where a certain dosage is required to achieve the desired anesthetic effect. Beyond this threshold, increasing the dosage can lead to adverse effects, highlighting the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is primarily metabolized in the liver via conjugation with glucuronic acid. The major metabolite of this compound is pipecoloxylidine, which is excreted through the kidneys. Patients with hepatic disease may be more susceptible to the potential toxicities of this compound due to impaired metabolism.
The metabolic pathways of this compound involve interactions with various enzymes and cofactors, which can influence metabolic flux and metabolite levels. These interactions are crucial for the detoxification and elimination of the compound from the body.
Transport and Distribution
This compound is distributed to various tissues and organs following administration. It is transported within cells and tissues by binding to plasma proteins and interacting with transporters. High concentrations of this compound are found in highly perfused organs such as the liver, lungs, heart, and brain.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound primarily targets the intracellular portion of voltage-gated sodium channels, which are located in the cell membrane. The binding of this compound to these channels inhibits sodium influx and prevents depolarization.
Post-translational modifications and targeting signals may also influence the subcellular localization of this compound. These modifications can direct the compound to specific compartments or organelles, affecting its efficacy and duration of action.
Biological Activity
Bupivacaine hydrochloride monohydrate is a widely used local anesthetic in medical practice, particularly for its efficacy in managing pain during and after surgical procedures. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, cytotoxicity, and clinical efficacy based on diverse research findings.
Bupivacaine is classified as an amino amide local anesthetic. Its primary mechanism involves the blockade of voltage-gated sodium channels, which prevents the generation and conduction of action potentials in nerve fibers. This blockade stabilizes the neuronal membrane and inhibits neurotransmission, leading to localized anesthesia. The drug exhibits a use-dependent block, meaning that repeated or prolonged stimulation enhances its inhibitory effects on sodium channels .
In addition to sodium channel inhibition, bupivacaine may exert analgesic effects through interactions with prostaglandin E2 receptors (EP1 subtype), which can reduce inflammation and hyperalgesia . The progression of anesthesia follows a specific order based on nerve fiber characteristics: pain sensation is lost first, followed by temperature, touch, proprioception, and finally skeletal muscle tone .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:
- Absorption : The systemic absorption varies with the route of administration and dose. For instance, after a 60 mg dose during bunionectomy, peak plasma concentrations (C_max) were observed at 54 ± 33 ng/mL with a median time to peak (T_max) of 3 hours .
- Distribution : Bupivacaine is approximately 95% protein-bound, which influences its distribution in the body .
- Metabolism : It is primarily metabolized in the liver via cytochrome P450 enzymes to form various metabolites, with 2,6-pipecoloxylidine being the major one .
- Elimination : The elimination half-life is about 2.7 hours in adults and can extend up to 8.1 hours in neonates. Only about 6% of the drug is excreted unchanged in urine .
Cytotoxicity and Safety Profile
Research has indicated that bupivacaine can exhibit cytotoxic effects at high concentrations. A study assessed its impact on various cell lines including human dermal fibroblasts and U251MG glioblastoma cells. At concentrations above 0.5 mg/mL, bupivacaine significantly reduced cell viability (approximately 50%) in most tested cell types except for macrophages . Moreover, apoptosis was observed in U251MG cells treated with bupivacaine hydrochloride, indicating potential neurotoxic effects at elevated doses .
Clinical Efficacy
This compound has been extensively studied for its efficacy in postoperative pain management. A randomized clinical trial involving 533 patients undergoing knee replacement surgery found no significant difference in recovery outcomes between liposomal bupivacaine and bupivacaine hydrochloride alone . However, other studies have demonstrated that bupivacaine effectively reduces postoperative pain when administered as part of multimodal analgesia protocols.
Case Studies
- Postoperative Pain Management : In a study comparing bupivacaine implants to placebo for abdominoplasty patients (n=365), those receiving bupivacaine reported significantly lower pain scores at various intervals post-surgery compared to placebo .
- Efficacy in Various Surgeries : Bupivacaine has been shown to be effective across multiple surgical contexts including orthopedic procedures and soft tissue surgeries. Its use significantly reduces opioid consumption postoperatively compared to saline controls .
Scientific Research Applications
Surgical Anesthesia
Bupivacaine hydrochloride monohydrate is primarily employed in regional anesthesia for surgical procedures, including:
- Cesarean Sections : It provides effective pain relief during and after surgery.
- Orthopedic Procedures : Used for nerve blocks to manage pain during surgeries like knee replacements and hip arthroplasties.
Pain Management
This compound is utilized for postoperative pain management, often administered via infiltration or nerve blocks. It has been shown to reduce opioid consumption post-surgery, thereby minimizing the risk of opioid-related side effects.
Pharmacokinetics Studies
This compound has been the subject of numerous pharmacokinetic studies aimed at understanding its absorption, distribution, metabolism, and excretion (ADME). For instance:
- A study involving 892 patients demonstrated that bupivacaine implants provide prolonged analgesia with a favorable safety profile compared to traditional infiltration methods .
Liposomal Formulations
Recent research has focused on liposomal formulations of bupivacaine, which enhance its stability and prolong its analgesic effects. A study found that liposomal bupivacaine significantly prolonged analgesia duration compared to standard solutions .
Efficacy in Knee Replacement Surgery
A multicenter trial assessed the efficacy of bupivacaine hydrochloride in patients undergoing knee replacement surgery. Results indicated that patients receiving bupivacaine experienced lower pain scores and reduced opioid consumption compared to those receiving placebo .
INL-001 Implant Study
The INL-001 implant study showed that this formulation of bupivacaine provided effective postsurgical analgesia with minimal adverse effects, demonstrating its potential as a reliable method for pain management after surgical procedures .
Comparative Data Table
Comparison with Similar Compounds
Table 1: Key Properties of Bupivacaine and Analogues
Notes:
- Levobupivacaine, the S(-)-enantiomer of bupivacaine, exhibits enhanced thermal stability due to its polymorphic forms .
- Ropivacaine’s lower molecular weight and piperidine substitution improve solubility compared to bupivacaine .
Pharmacodynamic and Clinical Profiles
Table 2: Efficacy and Toxicity Comparison
Key Findings :
- Potency : Bupivacaine is 3–4× more potent than lidocaine and 2× more potent than ropivacaine due to its lipophilic butyl group, enhancing membrane binding .
- Safety : Levobupivacaine and ropivacaine demonstrate reduced cardiotoxicity compared to racemic bupivacaine, attributed to stereoselective channel blockade .
- Duration : Bupivacaine and levobupivacaine provide prolonged analgesia (>8 hours), whereas ropivacaine and lidocaine last 4–6 hours .
Preparation Methods
Alkylation-Crystallization Method (Toluene-Based Solvent System)
The alkylation-crystallization method, as described in CN106117118A, utilizes N-(2,6-xylyl)-2-piperidine formamide as the starting material. Key steps include:
-
N-hydrocarbylation : The substrate is dissolved in toluene with a phase transfer catalyst (e.g., tetrabutyl ammonium bromide) and bromo-n-butane. The reaction proceeds at 80–85°C for 5–10 hours, yielding bupivacaine base.
-
Acidification : The crude product is treated with 10% hydrochloric acid at 80–85°C, followed by cooling crystallization to isolate this compound.
Advantages :
-
Solvent reuse : Toluene is recycled, reducing production costs by ~30%.
-
Yield and purity : Final yields reach 81–85% with HPLC purity >99.7%.
Table 1: Key Parameters of the Alkylation-Crystallization Method
| Parameter | Value/Range |
|---|---|
| Reaction temperature | 80–85°C |
| Catalyst | Tetrabutyl ammonium bromide (2–6% wt) |
| Solvent | Toluene (5× substrate mass) |
| Acidulant | 10% HCl |
| Crystallization yield | 81–85% |
Chiral Auxiliary-Mediated Asymmetric Synthesis
CN112939848A outlines a stereoselective route to produce enantiomerically pure (S)-bupivacaine hydrochloride monohydrate :
-
Asymmetric alkylation : (R)-4-benzyl-2-oxazolidinone facilitates the stereocontrolled addition of 1,4-dihalobutane to 2-piperidinecarboxylic acid derivatives at −85°C to −70°C.
-
Cyclization and deprotection : Hydrolysis with hydrogen peroxide and lithium hydroxide yields (S)-2-piperidinecarboxylic acid, which undergoes amidation with 2,6-dimethylaniline and alkylation with 1-bromobutane.
Key Findings :
-
Enantiomeric excess : >99% ee achieved via low-temperature alkylation.
-
Scalability : The process avoids cryogenic conditions post-alkylation, enabling industrial adaptation.
Table 2: Critical Steps in Asymmetric Synthesis
| Step | Conditions | Outcome |
|---|---|---|
| Asymmetric alkylation | −85°C, THF, 6 h | 92% yield, >99% ee |
| Cyclization | 20–40°C, H₂O₂, LiOH | 88% yield |
| Final alkylation | 50–100°C, K₂CO₃, DMF | 78% yield |
Stepwise Protection-Deprotection Approach
CN105418489A details a multi-step synthesis starting from 2-piperidinecarboxylic acid :
-
Protection : The amino group is shielded using benzyl chloroformate (CbzCl) in alkaline aqueous solution.
-
Condensation : Reaction with 2,6-dimethylaniline in DMF catalyzed by HOBt/EDC yields the amide intermediate.
-
Deprotection : Hydrogenolysis removes the Cbz group under pressurized H₂.
-
Alkylation : Bromo-n-butane introduces the n-butyl sidechain, followed by HCl salt formation.
Optimization Highlights :
-
Catalyst selection : HOBt/EDC increases amidation efficiency to 94%.
-
Environmental impact : Reduced DMF usage (3–5 mL/g substrate) lowers waste generation.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Metric | Alkylation-Crystallization | Asymmetric Synthesis | Protection-Deprotection |
|---|---|---|---|
| Overall yield | 81–85% | 70–75% | 65–70% |
| Purity (HPLC) | >99.7% | >99.5% | >98.5% |
| Solvent recyclability | High (toluene) | Moderate (THF) | Low (DMF) |
| Stereoselectivity | N/A | >99% ee | N/A |
| Process complexity | Low | High | Moderate |
Optimization Strategies for Industrial Production
Solvent and Catalyst Selection
-
Toluene vs. DMF : Toluene’s low polarity facilitates phase separation during acidification, whereas DMF’s high boiling point (153°C) suits high-temperature alkylation.
-
Phase transfer catalysts : Tetrabutyl ammonium bromide enhances reaction rates in biphasic systems, reducing side-product formation.
Environmental and Economic Considerations
Q & A
Advanced Research Question: How can researchers resolve contradictory data when impurities exhibit overlapping retention times in chromatographic assays?
Methodological Answer: Optimize separation using gradient elution or tandem mass spectrometry (LC-MS/MS) to distinguish structurally similar impurities. For example, specifies a gas chromatography protocol with dichloromethane-based internal standards to isolate degradation products. Advanced studies may also employ orthogonal methods (e.g., NMR or IR spectroscopy) to confirm impurity identity when retention times conflict .
Basic Research Question: What storage conditions are critical for maintaining the stability of this compound in laboratory settings?
Methodological Answer:
Store in well-closed, light-resistant containers at controlled room temperature (20–25°C). The monohydrate form is hygroscopic; prolonged exposure to humidity can alter hydration states, affecting assay results . Stability tests under ICH guidelines (25°C/60% RH) are recommended for long-term storage validation.
Advanced Research Question: How can researchers analyze degradation pathways of this compound under varying pH and temperature conditions?
Methodological Answer: Use accelerated stability studies with forced degradation (e.g., acidic/alkaline hydrolysis, oxidative stress) followed by LC-MS to identify degradation products. outlines a thin-layer chromatography (TLC) method with chloroform-cyclohexane-acetic acid-methanol (80:10:10:2.5) to detect hydrolyzed byproducts. Advanced workflows may integrate kinetic modeling to predict shelf-life under extreme conditions .
Basic Research Question: What analytical methods validate the structural integrity of this compound in synthesized batches?
Methodological Answer:
Confirm identity via infrared (IR) spectroscopy (matching USP reference spectra) and ultraviolet (UV) absorption at 271 nm in 0.1 N HCl . Chloride ion testing (1:50 aqueous solution) using silver nitrate precipitation ensures correct salt formation .
Advanced Research Question: How can researchers address discrepancies in reported pharmacological targets (e.g., NMDA receptor vs. sodium channel inhibition)?
Methodological Answer: Design selectivity assays using patch-clamp electrophysiology to isolate targets:
- For sodium channels: Measure IC50 values in HEK293 cells expressing SCN5A (reported IC50 = 69.5 μM) .
- For NMDA receptors: Use cortical neuron cultures with MK-801 binding assays to quantify receptor blockade .
Contradictions may arise from concentration-dependent effects; advanced studies should employ dose-response curves and competitive antagonists to clarify mechanisms .
Basic Research Question: How should researchers validate analytical methods for this compound in biological matrices?
Methodological Answer:
Validate extraction efficiency and matrix effects using spike-and-recovery experiments in plasma or tissue homogenates. details a liquid-liquid extraction protocol with chloroform and sodium hydroxide to isolate the compound from aqueous phases. Method validation parameters (linearity, LOD, LOQ) must adhere to FDA bioanalytical guidelines .
Advanced Research Question: What strategies optimize the quantification of bupivacaine metabolites (e.g., pipecoloxylidide) in pharmacokinetic studies?
Methodological Answer: Use stable isotope-labeled internal standards (e.g., deuterated bupivacaine) in LC-MS/MS to correct for ion suppression. highlights metabolite profiling via enzymatic hydrolysis (β-glucuronidase) followed by reverse-phase chromatography. Advanced models may apply physiologically based pharmacokinetic (PBPK) simulations to predict metabolite accumulation .
Basic Research Question: What safety protocols are essential for handling this compound in laboratory experiments?
Methodological Answer:
Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for weighing powdered forms to avoid inhalation. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for skin contact .
Advanced Research Question: How can researchers design in vivo vs. in vitro models to assess systemic toxicity thresholds?
Methodological Answer:
- In vitro: Use hepatocyte cultures to measure LD50 via MTT assays, monitoring apoptosis markers (caspase-3) .
- In vivo: Conduct rodent studies with escalating doses (0.5–5 mg/kg IV), monitoring ECG for cardiotoxicity (prolonged QRS intervals) .
Advanced studies may compare species-specific toxicity using human-induced pluripotent stem cell (iPSC)-derived cardiomyocytes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
